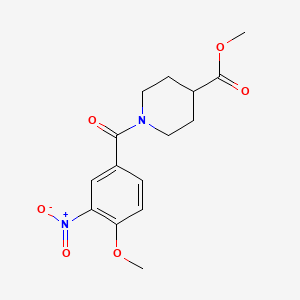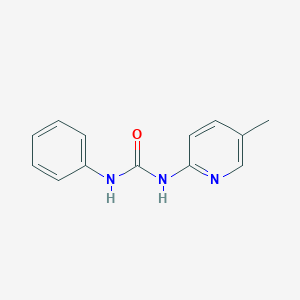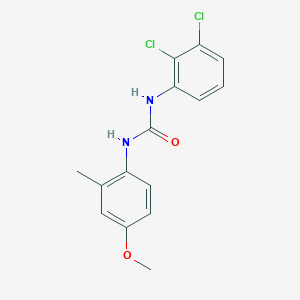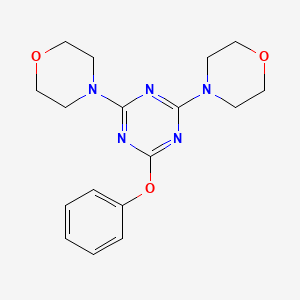
1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a derivative of the benzoylpiperazine class of drugs and has been studied for its potential use in various scientific research applications. In
Mecanismo De Acción
1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine exerts its pharmacological effects by binding to the 5-HT1A receptor and modulating its activity. This results in the activation of downstream signaling pathways, which can lead to changes in neuronal activity and neurotransmitter release. 1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine has been shown to have a number of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to improve cognitive function and memory consolidation. 1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine has several advantages for lab experiments, including its high affinity for the 5-HT1A receptor and its ability to modulate downstream signaling pathways. However, 1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine is a relatively new compound and has not been extensively studied in vivo. Its pharmacokinetic properties, such as its half-life and bioavailability, are not well understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine. One area of research is the development of more potent and selective derivatives of 1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine that can be used as therapeutic agents for the treatment of psychiatric disorders. Another area of research is the investigation of the pharmacokinetic properties of 1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine, which may lead to the development of more effective dosing regimens. Additionally, the role of 1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine in the regulation of other neurotransmitter systems, such as the glutamatergic system, is an area of active research.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine involves the reaction of 4-methoxyphenylpiperazine with 3-methylbenzoyl chloride in the presence of a base catalyst. The reaction takes place under anhydrous conditions and yields 1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine as a white crystalline solid. The purity of 1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and drug discovery. It has been shown to have an affinity for the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. 1-(4-methoxyphenyl)-4-(3-methylbenzoyl)piperazine has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-4-3-5-16(14-15)19(22)21-12-10-20(11-13-21)17-6-8-18(23-2)9-7-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNKPAUQEHGAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5748458.png)



![1-[(4-phenoxyphenyl)sulfonyl]piperidine](/img/structure/B5748500.png)

![4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5748506.png)



![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-2-(1-pyrrolidinyl)acetamide](/img/structure/B5748528.png)
![N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5748534.png)

